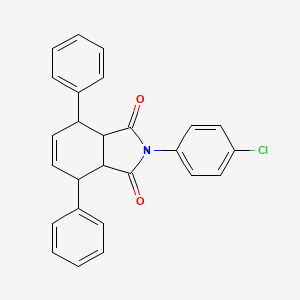![molecular formula C22H22ClFN4O2 B11112017 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11112017.png)
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- **N-{[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups in N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22ClFN4O2 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClFN4O2/c23-18-7-3-2-6-17(18)21-26-20(30-27-21)13-25-22(29)15-9-11-28(12-10-15)14-16-5-1-4-8-19(16)24/h1-8,15H,9-14H2,(H,25,29) |
InChI Key |
ZASSDPHHCVVYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(2-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111935.png)
![4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol](/img/structure/B11111948.png)
![4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}](/img/structure/B11111950.png)

![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11111965.png)
-5-methoxy-2,3-dihydro-1H-inden-1-ylidene]amino}oxy)methanone](/img/structure/B11111977.png)
![2-[4-(3,4-Dimethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol](/img/structure/B11111983.png)

![1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea](/img/structure/B11111994.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
